(+/-)-Praeruptorin A
CAS No.:
Cat. No.: VC0192155
Molecular Formula: C21H22O7
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H22O7 |
---|---|
Molecular Weight | 386.4 g/mol |
IUPAC Name | [(9R,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m0/s1 |
Standard InChI Key | XGPBRZDOJDLKOT-CIRUDOSSSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
SMILES | CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |
Chemical Properties and Structure
Chemical Identity and Structure
(+/-)-Praeruptorin A, with the molecular formula C21H22O7, is characterized by a complex structure incorporating pyrano and chromen rings. The IUPAC name of this compound is [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate . The compound exists as enantiomers, with the (+/-) designation indicating a racemic mixture of both forms.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of (+/-)-Praeruptorin A
Property | Value |
---|---|
Molecular Formula | C21H22O7 |
Molecular Weight | 386.4 g/mol |
XLogP3-AA | 3.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 5 |
Exact Mass | 386.13655304 Da |
All properties listed in Table 1 were derived from PubChem data .
Nomenclature and Synonyms
(+/-)-Praeruptorin A is known by several synonyms, reflecting its discovery history and chemical structure:
Table 2: Synonyms of (+/-)-Praeruptorin A
Synonym |
---|
Isopteryxin |
(+/-)-Praeruptorin A |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate |
10-(Acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo(1,2-b:3,4-b')dipyran-9-yl 2-methyl-2-butenoate (9R-(9alpha(Z),10alpha))- |
The synonyms presented in Table 2 are documented in the PubChem database .
Natural Sources and Distribution
Plant Sources
(+/-)-Praeruptorin A has been isolated from several plant species, primarily within the Peucedanum genus:
Table 3: Natural Sources of (+/-)-Praeruptorin A
Plant Species | Plant Part |
---|---|
Peucedanum praeruptorum Dunn | Dried root |
Peucedanum japonicum | Not specified |
Prionosciadium thapsoides | Not specified |
Radix Peucedani | Roots |
The compound has been specifically identified in the dried root of Peucedanum praeruptorum Dunn , which has been traditionally used in herbal medicine systems, particularly in East Asia. It has also been reported in Peucedanum japonicum and Prionosciadium thapsoides , as well as in the roots of Radix Peucedani .
Pharmacological Activities
Anticancer Properties
(+/-)-Praeruptorin A demonstrates significant anticancer activities, particularly against cervical cancer cells. Research has shown multiple mechanisms through which this compound exerts its anticancer effects.
Effects on Cell Proliferation and Migration
Table 4: Effects of (+/-)-Praeruptorin A on Cancer Cell Functions
Effect | Cancer Cell Type | Observation |
---|---|---|
Cell Proliferation | HeLa and SiHa (cervical cancer) | Significant inhibition |
Colony Formation | HeLa and SiHa | Significant inhibition |
Cell Migration | HeLa and SiHa | Significant inhibition |
Cell Invasion | HeLa and SiHa | Significant inhibition |
Wound Closure | HeLa and SiHa | Significant inhibition |
Studies have demonstrated that Praeruptorin A significantly inhibits cell proliferation, colony formation, migration, invasion, and wound closure of cervical cancer cell lines such as HeLa and SiHa .
Cell Cycle Regulation
(+/-)-Praeruptorin A has been shown to induce cell cycle arrest at the G0/G1 phase in cervical cancer cells . This effect is mediated through the modulation of several cell cycle regulatory proteins:
Table 5: Effect of (+/-)-Praeruptorin A on Cell Cycle Regulatory Proteins
Protein | Effect | Function |
---|---|---|
Rb | Upregulation | Tumor suppressor |
p16 | Upregulation | CDK inhibitor |
p21 | Upregulation | CDK inhibitor |
p27 | Upregulation | CDK inhibitor |
Cyclin D1 | Downregulation | Cell cycle progression |
Skp2 | Downregulation | Ubiquitin ligase |
Research indicates that Praeruptorin A upregulates retinoblastoma protein (Rb), p16, p21, and p27 proteins while downregulating cyclin D1 and S-phase kinase-associated protein 2 (Skp2) . These molecular changes collectively contribute to the compound's ability to arrest the cell cycle at the G0/G1 phase, preventing cancer cell proliferation.
Metastasis-Related Proteins and Signaling Pathways
(+/-)-Praeruptorin A affects proteins involved in cancer cell metastasis and invasion:
Table 6: Effect of (+/-)-Praeruptorin A on Metastasis-Related Proteins
Protein | Effect | Function |
---|---|---|
MMP-2 | Reduced expression | Extracellular matrix degradation |
TIMP-2 | Increased expression | Inhibitor of MMP-2 |
ERK1/2 | Suppressed activation | MAPK signaling pathway |
Praeruptorin A significantly reduces expression of matrix metalloproteinase-2 (MMP-2) and increases expression of tissue inhibitor of metalloproteinase-2 (TIMP-2) . Additionally, it suppresses ERK1/2 activation and enhances the effect of PD98059 (a specific MEK1/2 inhibitor) in downregulating MMP-2 and upregulating TIMP-2 .
Cardiovascular Effects
(+/-)-Praeruptorin A exhibits significant vasorelaxant effects, suggesting its potential application in the treatment of hypertension and other cardiovascular conditions.
Vasodilative Mechanisms
Research using isolated rat thoracic aorta rings has elucidated several mechanisms through which (+/-)-Praeruptorin A induces vasodilation:
Table 7: Mechanisms of Vasodilation by (+/-)-Praeruptorin A
Mechanism | Description | Inhibitors Used in Study |
---|---|---|
Nitric Oxide (NO) Pathway | Endothelium-dependent NO-cGMP pathway | L-NAME, L-NNA (NOS inhibitors); ODQ (guanylyl cyclase inhibitor) |
Prostacyclin Pathway | Involving NO and prostacyclin 2 | Not specified |
Calcium Channel Modulation | Inhibition of Ca2+ inflow, reducing vasoconstriction | CaCl2-induced vasoconstriction countered |
Studies have shown that Praeruptorin A may exert a vasodilatory effect by influencing the amounts of endothelium-derived relaxing factors through endothelial-dependent NO-cGMP and prostacyclin pathways . The vasodilatory effect was blocked by inhibitors of nitric oxide synthase (L-NAME, L-NNA) and guanylyl cyclase (ODQ), confirming the involvement of the NO-cGMP pathway .
Additionally, Praeruptorin A reduces vasoconstriction by inhibiting Ca2+ inflow in the rat thoracic aorta . This calcium channel modulation represents another important mechanism through which the compound exerts its vasodilatory effects.
Enantiomer-Specific Effects
Interestingly, the enantiomers of (+/-)-Praeruptorin A exert distinct relaxant effects on isolated rat aorta rings, with these effects being dependent on the endothelium and nitric oxide synthesis . This stereoselectivity highlights the importance of the three-dimensional structure in determining the biological activity of the compound and suggests potential advantages in developing specific enantiomers for therapeutic applications.
Respiratory System Effects
(+/-)-Praeruptorin A is commonly used in the treatment of certain respiratory diseases , although the specific mechanisms of action in this context are less well characterized in the available research. Praeruptorin A is a natural coumarin compound from the roots of Radix Peucedani and is commonly used in the treatment of certain respiratory diseases and hypertension .
Its bronchodilatory effects may be related to its vasodilatory properties, potentially involving similar pathways such as the nitric oxide-cGMP pathway and calcium channel modulation. Traditional use in respiratory conditions suggests significant potential in this therapeutic area, though more research is needed to elucidate the specific mechanisms.
Molecular Mechanisms of Action
Anticancer Mechanisms
The anticancer effects of (+/-)-Praeruptorin A appear to be mediated through multiple molecular mechanisms:
-
Cell cycle regulation:
-
Metastasis inhibition:
-
Signaling pathway modulation:
These mechanisms collectively contribute to the compound's ability to inhibit cancer cell proliferation, invasion, and migration, suggesting its potential as an anticancer agent.
Cardiovascular Mechanisms
The vasodilatory effects of (+/-)-Praeruptorin A involve several molecular mechanisms:
-
Endothelium-dependent nitric oxide (NO) pathway:
-
Calcium channel modulation:
Studies using isolated rat thoracic aorta artery rings have demonstrated that aorta artery rings pre-contracted with phenylephrine and then incubated with Praeruptorin A show significant relaxation . This effect was blocked by inhibitors of nitric oxide synthase and guanylyl cyclase, confirming the involvement of the NO-cGMP pathway.
Structure-Activity Relationships
The stereochemistry of (+/-)-Praeruptorin A plays a crucial role in its biological activities. Studies have shown that the enantiomers of Praeruptorin A exert distinct relaxant effects on isolated rat aorta rings , suggesting that the three-dimensional arrangement of atoms within the molecule is important for its interaction with biological targets.
The key structural features that may contribute to the biological activity of (+/-)-Praeruptorin A include:
-
The pyranocumarin core structure
-
The acetyloxy group at position 10
-
The 2-methylbut-2-enoate group at position 9
-
The stereochemistry at positions 9 and 10
The IUPAC name [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate highlights these important structural features. Further structure-activity relationship studies would be valuable for identifying the specific structural elements responsible for each of the compound's pharmacological activities.
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